5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione
Description
Properties
IUPAC Name |
5-aminospiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-2-1-7-4-12(5-8(7)3-9)6-10(15)14-11(12)16/h1-3H,4-6,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMQLXKOEBPZFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC13CC(=O)NC3=O)C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen atoms, while reduction may produce more hydrogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione exhibit promising anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
Research has demonstrated that this compound and its derivatives possess antimicrobial activity against a range of pathogens. The spiro-indene structure contributes to the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Neuroprotective Effects
There is growing evidence suggesting that this compound may have neuroprotective effects. Studies indicate that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Cosmetic Applications
The compound has also found its way into cosmetic formulations due to its skin-beneficial properties. It is being explored for use in anti-aging products owing to its potential to enhance skin hydration and elasticity. Formulations incorporating this compound are subjected to rigorous testing to ensure safety and efficacy before market introduction .
Material Science
Polymer Composites
In material science, this compound has been utilized in the development of polymer composites. Its unique structure allows for the enhancement of mechanical properties in polymer matrices, making them suitable for various applications including packaging and construction materials .
Synthesis Techniques
The synthesis of this compound can be achieved through multiple synthetic routes including multi-component reactions (MCRs). These methods not only improve yield but also reduce the environmental impact associated with traditional synthetic processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Study B | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study C | Neuroprotection | Reported reduction in oxidative stress markers in neuronal cultures treated with the compound. |
Mechanism of Action
The mechanism of action of 5-amino-1,3-dihydro-2’H,5’H-spiro[indene-2,3’-pyrrolidine]-2’,5’-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
A comparative analysis of structurally related spiro[indene-pyrrolidine]diones is provided below:
Physicochemical Properties
- Boiling Point: The 5-chloro derivative has a high boiling point (445.3±45.0°C) due to increased molecular weight and halogen-induced dipole interactions . The amino analog is expected to exhibit even higher polarity but lower thermal stability due to the -NH₂ group.
- Hydrogen Bonding: The amino derivative has one hydrogen bond donor (vs. none in chloro/bromo analogs), enhancing solubility in polar solvents .
- Lipophilicity: Chloro and bromo substituents increase logP values (e.g., XlogP = 1.5 for the chloro analog), whereas the amino group reduces logP due to hydrophilicity .
Biological Activity
5-Amino-1,3-dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione (CAS Number: 879132-43-1) is a compound with significant potential in various biological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. These interactions can modulate various biological pathways, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play critical roles in metabolic pathways.
- Receptor Binding : It may bind to receptors involved in neurotransmission or other signaling pathways, potentially affecting cellular responses.
Research indicates that the compound's unique spiro structure contributes to its ability to interact with these targets effectively .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various bacterial strains. For instance:
- Mycobacterium tuberculosis : The compound has been identified as a potential inhibitor of MmpL3, an essential protein for the survival of this pathogen. This suggests its utility in developing new antitubercular therapies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. This activity is linked to its ability to interact with specific cellular receptors and enzymes involved in cancer progression .
Case Studies
-
Study on Antitubercular Activity :
- Objective : To evaluate the inhibitory effect on MmpL3.
- Findings : The compound exhibited significant inhibition of MmpL3 activity, leading to reduced viability of Mycobacterium tuberculosis in vitro.
- : This suggests a promising avenue for the development of new antitubercular agents based on this compound .
-
Evaluation of Anticancer Potential :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : Cell viability assays were conducted using different concentrations of the compound.
- Results : Significant dose-dependent cytotoxicity was observed in breast and lung cancer cell lines.
- Implications : The results indicate potential for further development as an anticancer therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
